An In-depth Technical Guide to Bis[bis[4-(diethylamino)phenyl]methyl] Ether and its Closely Related Analogue, 4,4'-Bis(diethylamino)benzophenone
An In-depth Technical Guide to Bis[bis[4-(diethylamino)phenyl]methyl] Ether and its Closely Related Analogue, 4,4'-Bis(diethylamino)benzophenone
Introduction
The inquiry for "Bis[bis[4-(diethylamino)phenyl]methyl] Ether" points towards a complex molecular architecture. Structurally, this name suggests an ether linkage connecting two bis[4-(diethylamino)phenyl]methyl groups. While this specific ether is not extensively documented in readily available scientific literature, a closely related and commercially significant compound, 4,4'-Bis(diethylamino)benzophenone , shares key structural motifs and offers a wealth of data for researchers. This guide will provide a comprehensive overview of the physicochemical properties of 4,4'-Bis(diethylamino)benzophenone, also known as Michler's ethyl ketone, as a pertinent and well-characterized analogue. Understanding this benzophenone derivative provides a strong foundation for researchers interested in the broader class of molecules containing multiple diethylaminophenyl moieties.
This technical guide is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the properties, synthesis, and applications of this class of compounds.
Molecular Structure and Physicochemical Properties
The core structure of these molecules features multiple 4-(diethylamino)phenyl groups, which are known to be strong electron-donating moieties. This electronic nature significantly influences the molecule's absorption of light, making such compounds useful as photosensitizers and in dye applications.
4,4'-Bis(diethylamino)benzophenone
This compound, with the CAS number 90-93-7, is a ketone derivative and serves as an excellent model for understanding the physicochemical properties of molecules with these building blocks.[1]
| Property | Value | Source |
| Molecular Formula | C21H28N2O | [1] |
| Molecular Weight | 324.46 g/mol | |
| Melting Point | 89-92 °C | |
| Appearance | Solid | [1] |
| CAS Number | 90-93-7 | [1] |
| Synonyms | Michler's ethyl ketone, 4,4'-(Tetraethyldiamino)benzophenone | [1] |
A diagram illustrating the molecular structure of 4,4'-Bis(diethylamino)benzophenone is provided below.
Caption: Molecular structure of 4,4'-Bis(diethylamino)benzophenone.
Synthesis
The synthesis of compounds containing bis[4-(diethylamino)phenyl] moieties often involves electrophilic aromatic substitution reactions on N,N-diethylaniline. For 4,4'-Bis(diethylamino)benzophenone, a common synthetic route is the Friedel-Crafts acylation of N,N-diethylaniline with phosgene or a phosgene equivalent.
A general workflow for such a synthesis is depicted below:
Caption: Generalized synthesis workflow for 4,4'-Bis(diethylamino)benzophenone.
Experimental Protocols
Protocol 1: Determination of Melting Point
The melting point is a crucial parameter for assessing the purity of a solid compound.
Methodology:
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A small, representative sample of the crystalline solid is placed in a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range over which the solid melts is recorded. For pure 4,4'-Bis(diethylamino)benzophenone, this is expected to be in the range of 89-92 °C.
Protocol 2: UV-Visible Spectroscopy
UV-Visible spectroscopy is employed to determine the electronic absorption properties of the compound, which is particularly relevant given its applications as a photosensitizer.
Methodology:
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A stock solution of 4,4'-Bis(diethylamino)benzophenone is prepared in a suitable solvent (e.g., ethanol or cyclohexane) of known concentration.
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A series of dilutions are made to obtain solutions of varying concentrations.
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The UV-Visible absorption spectra of these solutions are recorded using a spectrophotometer, typically over a range of 200-800 nm.
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The wavelength of maximum absorbance (λmax) is identified.
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The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Applications
The unique electronic properties of 4,4'-Bis(diethylamino)benzophenone and related compounds have led to their use in a variety of applications:
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Photoinitiators: They are widely used as photoinitiators in photopolymerization processes, such as in dental 3D printing materials.
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Pigments and Dyes: The extended conjugation and electron-donating groups give rise to strong absorption in the visible region, making them suitable for use as pigments in inks, paints, and plastics.
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Analytical Chemistry: Used as a matrix in matrix-assisted laser desorption/ionization (MALDI) for tissue imaging.
Safety and Handling
Appropriate safety precautions should be taken when handling 4,4'-Bis(diethylamino)benzophenone. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety measures include:
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Working in a well-ventilated area or with a fume hood.
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Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
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Avoiding inhalation of dust and contact with skin and eyes.[2]
Conclusion
While the specific compound "Bis[bis[4-(diethylamino)phenyl]methyl] Ether" remains elusive in common chemical databases, the study of its close analogue, 4,4'-Bis(diethylamino)benzophenone, provides valuable insights into the physicochemical properties, synthesis, and applications of molecules containing the bis[4-(diethylamino)phenyl] motif. The strong electron-donating nature of the diethylamino groups imparts unique photochemical properties to these compounds, making them important in materials science and analytical chemistry. Further research into the synthesis and characterization of the ether analogue could reveal novel properties and applications.
References
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MDPI. (2016). 4,4′-Bis[4-(4′-hydroxyphenyl)phenylazo]diphenyl Ether. Molbank, 2016(4), M914. [Link]
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PubChem. [4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium. [Link]
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PubChem. 4,4'-Bis(diethylamino)benzophenone. [Link]
